molecular formula C15H13FO2S B13979927 1-(4-Fluorophenyl)-2-[4-(methanesulfinyl)phenyl]ethan-1-one CAS No. 36187-64-1

1-(4-Fluorophenyl)-2-[4-(methanesulfinyl)phenyl]ethan-1-one

Cat. No.: B13979927
CAS No.: 36187-64-1
M. Wt: 276.3 g/mol
InChI Key: WDXBFDXOFHJXFT-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-2-[4-(methylsulfinyl)phenyl]ethanone is an organic compound that features a fluorophenyl group and a methylsulfinylphenyl group attached to an ethanone backbone

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)-2-[4-(methylsulfinyl)phenyl]ethanone typically involves several steps:

    Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and 4-(methylsulfinyl)benzaldehyde.

    Reaction Conditions: The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol.

    Synthetic Route: The key step in the synthesis is the aldol condensation reaction between the two starting materials, followed by oxidation to form the ethanone structure.

    Industrial Production: Industrial production methods may involve continuous flow reactors to optimize yield and purity, ensuring scalability for large-scale applications.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-2-[4-(methylsulfinyl)phenyl]ethanone undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ethanone group to an alcohol.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles like sodium methoxide.

    Major Products: The major products formed from these reactions include sulfone derivatives, alcohols, and substituted fluorophenyl compounds.

Scientific Research Applications

1-(4-Fluorophenyl)-2-[4-(methylsulfinyl)phenyl]ethanone has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and inflammatory disorders.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-2-[4-(methylsulfinyl)phenyl]ethanone involves its interaction with molecular targets such as enzymes and receptors:

    Molecular Targets: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-2-[4-(methylsulfinyl)phenyl]ethanone can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-(4-Fluorophenyl)-2-[4-(methylthio)phenyl]ethanone and 1-(4-Fluorophenyl)-2-[4-(methylsulfonyl)phenyl]ethanone share structural similarities.

    Uniqueness: The presence of the methylsulfinyl group in 1-(4-Fluorophenyl)-2-[4-(methylsulfinyl)phenyl]ethanone imparts distinct chemical properties, such as increased polarity and potential for specific biological interactions, setting it apart from its analogs.

Properties

CAS No.

36187-64-1

Molecular Formula

C15H13FO2S

Molecular Weight

276.3 g/mol

IUPAC Name

1-(4-fluorophenyl)-2-(4-methylsulfinylphenyl)ethanone

InChI

InChI=1S/C15H13FO2S/c1-19(18)14-8-2-11(3-9-14)10-15(17)12-4-6-13(16)7-5-12/h2-9H,10H2,1H3

InChI Key

WDXBFDXOFHJXFT-UHFFFAOYSA-N

Canonical SMILES

CS(=O)C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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